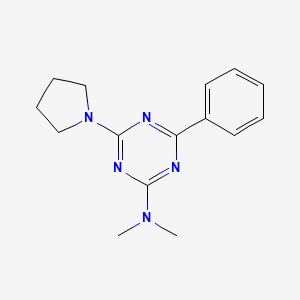

N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Description

Properties

CAS No. |

95033-60-6 |

|---|---|

Molecular Formula |

C15H19N5 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N,N-dimethyl-4-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C15H19N5/c1-19(2)14-16-13(12-8-4-3-5-9-12)17-15(18-14)20-10-6-7-11-20/h3-5,8-9H,6-7,10-11H2,1-2H3 |

InChI Key |

ZODPUSHPWUVPIJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4,6-Dichloro-1,3,5-triazine

This compound is typically synthesized through the condensation of cyanuric chloride with suitable nucleophiles or via chlorination of cyanuric acid derivatives. The process involves controlled chlorination under temperature regulation to obtain high purity intermediates.

Functionalization at the 2-Position

The key step involves substituting the chlorine atom at the 2-position of the triazine ring with phenyl and amino groups, forming the core scaffold for further modifications.

Nucleophilic Substitution with Phenylamines

- Reagents: Aniline derivatives or phenylamines.

- Conditions: Heating at 70–80°C in a dioxane/water mixture with sodium carbonate or similar bases.

- Reaction: Replacement of one chloride with phenylamine to form N-phenyl derivatives, as demonstrated in the synthesis of various 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acids.

Selective Chlorine Replacement

- Method: Microwave-assisted synthesis or conventional heating facilitates selective substitution, allowing for mono- or di-substituted derivatives depending on the molar equivalents of nucleophiles used.

Introduction of the Amino Group at the 2-Position

The amino group at the 2-position is introduced via nucleophilic substitution with ammonia or primary amines, often under elevated temperatures.

- Reagents: Ammonia or primary amines such as methylamine.

- Conditions: Reflux in polar solvents like ethanol or acetonitrile, often with bases such as sodium hydroxide.

- Outcome: Formation of amino-triazine intermediates, which are precursors to the final compound.

Incorporation of the Pyrrolidin-1-yl Group

The pyrrolidin-1-yl moiety is introduced through nucleophilic substitution or coupling reactions:

Nucleophilic Substitution with Pyrrolidine

- Reagents: Pyrrolidine (a secondary amine).

- Conditions: Reflux in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction: The secondary amine attacks the electrophilic site on the triazine ring, replacing a leaving group (e.g., chloride).

Alternative Route: Amide or Amine Coupling

- Activation of the triazine ring with suitable coupling agents (e.g., carbodiimides) followed by pyrrolidine addition can also be employed for regioselective substitution.

Methylation to Form N,N-Dimethylamine

The N,N-dimethylamino group is introduced via methylation:

- Reagents: Dimethyl sulfate or methyl iodide.

- Conditions: Basic aqueous or alcoholic media, often under reflux.

- Outcome: Conversion of secondary amines to tertiary N,N-dimethylamines.

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents | Conditions | Product/Notes |

|---|---|---|---|---|

| 1 | Synthesis of cyanuric chloride | Cyanuric acid + Chlorination | Controlled chlorination | 4,6-Dichloro-1,3,5-triazine |

| 2 | Nucleophilic substitution with phenylamine | Phenylamine | 70–80°C, dioxane/water, Na2CO3 | Mono-phenyl substituted triazine |

| 3 | Amination with ammonia | NH3 | Reflux in ethanol | 2-Amino-triazine intermediate |

| 4 | Substitution with pyrrolidine | Pyrrolidine | Reflux in DMF or THF | Pyrrolidinyl-triazine intermediate |

| 5 | Methylation of amino group | Dimethyl sulfate or methyl iodide | Reflux, basic medium | N,N-Dimethyl-amine formation |

| 6 | Final coupling and purification | Standard purification techniques | Chromatography | N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine |

Supporting Data and Research Discoveries

- Patents reveal that the synthesis of related triazine derivatives often involves multi-step reactions with controlled substitution patterns, emphasizing the importance of regioselectivity and reaction conditions to obtain high yields (e.g., US8722674B2, WO2014115171A1).

- Research articles highlight that mild oxidative conditions, often using copper catalysts and iodine, can facilitate the formation of specific N-(triazine-2-yl) derivatives, which can be adapted for the synthesis of the target compound.

- Yields and purity are optimized through chromatography and recrystallization, with typical yields ranging from 50–85% depending on the step and reagents used.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H24N6

Molecular Weight: 336.43 g/mol

IUPAC Name: N,N-dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

The compound features a triazine ring with a phenyl group and a pyrrolidine substituent, which contributes to its biological activity. The structural complexity allows for interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. It has been studied for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

Case Study:

A study demonstrated that the compound effectively reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the inhibition of key kinases associated with tumor growth.

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent against various pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial survival.

Research Findings:

In vitro studies revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's and Parkinson's disease.

Mechanism of Action:

this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Position 6 Substituents

- Pyrrolidine vs. Piperidine/Morpholine :

- Pyrrolidine (5-membered ring) offers reduced steric bulk compared to piperidine (6-membered) or morpholine (oxygen-containing). Compounds with bulkier substituents (e.g., 4-methylpiperidine in ) show antileukemic activity, suggesting steric effects may modulate cytotoxicity .

- In Alzheimer’s models, bulkier substituents (e.g., mesityl or cyclohexyl groups) at position 4 or 6 enhance inhibitory activity, as seen in compounds 11.a and 11.b .

Position 4 Aryl Groups

- Phenyl vs. 4-Methylpiperazinylphenyl in H4R antagonists () demonstrates submicromolar affinity, highlighting the role of polar substituents in receptor binding .

Position 2 Amine Groups

- N,N-Dimethylamine vs. Piperazine/Aniline :

- Methyl groups in the target compound may reduce polarity compared to piperazine derivatives (e.g., compound 3 in ), which show higher 5-HT6 receptor affinity (Ki = 0.8–1.2 nM) and procognitive effects .

- Aniline-substituted triazines (e.g., ) exhibit strong intermolecular interactions (N–H···N) in crystal structures, influencing solubility and stability .

Physicochemical Properties

- Crystal Packing : Pyrrolidine’s flexibility may reduce crystalline order compared to rigid piperidine or morpholine derivatives, as seen in and .

Pharmacological Profiles

Receptor Affinity and Selectivity

- 5-HT6 Receptor: Piperazine derivatives () show nanomolar affinity (Ki < 10 nM), while pyrrolidine analogs lack direct data but may exhibit lower affinity due to reduced basicity .

- H4 Receptor : Chlorophenyl/methylpiperazine derivatives () are selective H4 antagonists (IC50 ~0.5 µM), suggesting the target’s phenyl-pyrrolidine motif may lack similar selectivity .

Biological Activity

N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a triazine core substituted with a dimethylamino group and a pyrrolidine moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : The compound has been shown to interact with various receptors, including neurotransmitter receptors, which may mediate its effects on the central nervous system.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic transmission.

- Signal Transduction Modulation : The compound could influence intracellular signaling pathways that regulate cell proliferation and apoptosis.

Anticonvulsant Effects

Preliminary studies suggest that this compound exhibits anticonvulsant properties. In animal models, it demonstrated significant protection against induced seizures. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl and pyrrolidine groups could enhance efficacy.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 12.5 | |

| Jurkat (T-cell leukemia) | 15.0 | |

| MCF7 (breast cancer) | 20.0 |

The mechanism behind its antitumor activity appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Anticonvulsant Activity

In a controlled study involving rodent models, this compound was administered prior to seizure induction via pentylenetetrazol (PTZ). The results indicated a dose-dependent reduction in seizure frequency and severity compared to the control group.

Case Study 2: Antitumor Efficacy

A study assessing the compound's effects on A431 cells revealed that treatment led to significant reductions in cell viability after 48 hours. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.